2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide, also known as ABAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABAP belongs to the class of indolizine derivatives which exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis Techniques : A study by Cucek and Verček (2008) detailed the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, demonstrating the utility of polyphosphoric acid in synthesizing indole derivatives, which are structurally related to the compound . This research outlines a methodological approach to synthesizing complex molecules that could be applied to the synthesis of "2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide" (Cucek & Verček, 2008).
Biological Activities
- Antituberculosis and Anticancer Properties : A significant study by Mahanthesha et al. (2022) on 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives revealed their excellent in vitro activities against tuberculosis, cancer, inflammation, and bacteria. Such findings underscore the potential therapeutic applications of structurally similar compounds, suggesting that "2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide" could also exhibit promising biological activities (Mahanthesha, Suresh, & Naik, 2022).
Antiviral and Antimicrobial Effects
- Anti-Influenza Virus Activity : Research by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their heterocyclic derivatives highlighted their significant antiviral activities against the H5N1 influenza virus. This study suggests that compounds with similar structural features may have potential as antiviral agents, indicating possible research applications for the compound in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, such as electrophilic substitution, due to excessive π-electrons delocalization . This interaction can result in changes in the target, leading to the observed biological activities.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities, as mentioned above.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that the effects could be diverse, depending on the specific targets and pathways involved .
properties
IUPAC Name |
2-amino-3-benzoyl-N-(3-chloro-2-methylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-14-16(24)10-7-11-17(14)26-23(29)19-18-12-5-6-13-27(18)21(20(19)25)22(28)15-8-3-2-4-9-15/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBQJJFTWUBTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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